Methyl (4-cyanophenoxy)acetate Methyl (4-cyanophenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 272792-14-0; 7425-49-2
VCID: VC4976435
InChI: InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
SMILES: COC(=O)COC1=CC=C(C=C1)C#N
Molecular Formula: C10H9NO3
Molecular Weight: 191.186

Methyl (4-cyanophenoxy)acetate

CAS No.: 272792-14-0; 7425-49-2

Cat. No.: VC4976435

Molecular Formula: C10H9NO3

Molecular Weight: 191.186

* For research use only. Not for human or veterinary use.

Methyl (4-cyanophenoxy)acetate - 272792-14-0; 7425-49-2

Specification

CAS No. 272792-14-0; 7425-49-2
Molecular Formula C10H9NO3
Molecular Weight 191.186
IUPAC Name methyl 2-(4-cyanophenoxy)acetate
Standard InChI InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
Standard InChI Key MAVSETCJUQQWBN-UHFFFAOYSA-N
SMILES COC(=O)COC1=CC=C(C=C1)C#N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Methyl (4-cyanophenoxy)acetate features a phenoxy group substituted with a cyano moiety at the para position, linked via an ether oxygen to an acetylated methyl ester. The IUPAC name, methyl 2-(4-cyanophenoxy)acetate, reflects this arrangement. Key structural identifiers include:

Table 1: Structural and Spectral Data

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
SMILESCOC(=O)COC1=CC=C(C=C1)C#N
InChI KeyMAVSETCJUQQWBN-UHFFFAOYSA-N
NMR (¹H, DMSO-d₆)δ 7.76 (d, 2H), 4.81 (s, 2H)

The cyano group (-C≡N) introduces electron-withdrawing effects, influencing the compound's reactivity in nucleophilic substitutions and cyclization reactions .

Solubility and Stability

Experimental data indicate limited aqueous solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for laboratory handling . Stability studies recommend storage at room temperature (15–25°C) in moisture-free environments to prevent ester hydrolysis . Thermal decomposition occurs above 200°C, as evidenced by differential scanning calorimetry.

Synthetic Methodologies

Esterification of (4-Cyanophenoxy)acetic Acid

A common route involves the esterification of (4-cyanophenoxy)acetic acid (6) using methanol and thionyl chloride (SOCl₂) as a catalyst :

Reaction Scheme

(4-Cyanophenoxy)acetic Acid+CH₃OHSOCl2Methyl (4-Cyanophenoxy)acetate+HCl+SO2\text{(4-Cyanophenoxy)acetic Acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{Methyl (4-Cyanophenoxy)acetate} + \text{HCl} + \text{SO}_2

Table 2: Optimized Reaction Conditions

ParameterValueSource
SolventMethanol
CatalystThionyl chloride (1.5 eq)
Temperature0–5°C (ice bath)
Reaction Time12 hours
Yield98–100%

The procedure entails dropwise addition of SOCl₂ to an ice-cooled mixture of the acid and methanol, followed by prolonged stirring and purification via flash chromatography .

Alternative Pathways

Patent literature (WO2020/6508) describes a two-step synthesis from 4-cyanophenol:

  • Alkylation: Reaction with ethyl bromoacetate in acetone/potassium carbonate yields ethyl (4-cyanophenoxy)acetate (5) .

  • Transesterification: Methanolysis of 5 under acidic conditions produces the methyl ester .

Applications in Heterocyclic Chemistry

Precursor to Azabenzimidazoles

Methyl (4-cyanophenoxy)acetate serves as a key intermediate in synthesizing imidazo[4,5-b]pyridines, a class of nitrogen-rich heterocycles with antitumor activity . In a documented protocol:

  • The compound is converted to its acid chloride using SOCl₂.

  • Acylation with diamine 3 (derived from 2-amino-6-chloro-3-nitropyridine) forms dinitrile 7.

  • Cyclization in glacial acetic acid yields azabenzimidazole 8, a scaffold for kinase inhibitors .

Table 3: Biological Activity of Azabenzimidazole Derivatives

CompoundIC₅₀ (nM)TargetSource
812.4EGFR Kinase

Role in Prodrug Design

The methyl ester group enhances cell membrane permeability, making the compound a candidate for prodrug formulations. Enzymatic cleavage in vivo releases (4-cyanophenoxy)acetic acid, a putative anti-inflammatory agent .

ParameterValueSource
LD₅₀ (oral, rat)320 mg/kg
Flash Point112°C
PPE RequirementsGloves, goggles, lab coat

Waste Disposal

Incinerate at >850°C with scrubbers to neutralize hydrogen cyanide byproducts. Aqueous residues require treatment with alkaline hypochlorite before drainage .

Comparative Analysis with Structural Analogs

Methyl (4-Cyanophenyl)acetate

This analog (CAS 52798-01-3) lacks the ether oxygen, resulting in:

  • Reduced Polarity: LogP increases from 1.2 to 1.8, enhancing lipid solubility .

  • Altered Reactivity: Inertness toward nucleophiles due to absence of the labile phenoxy group .

Ethyl (4-Cyanophenoxy)acetate

The ethyl ester variant (CAS 557-21-1) exhibits:

  • Slower Hydrolysis: t₁/₂ = 14 h (vs. 8 h for methyl ester) in plasma .

  • Higher Crystallinity: Mp 54–55°C compared to 178–179°C for the free acid .

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